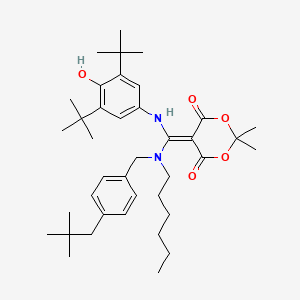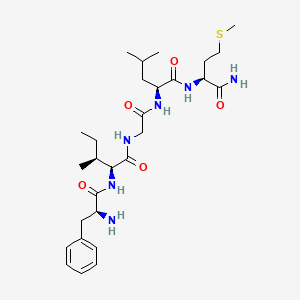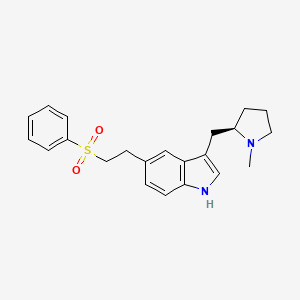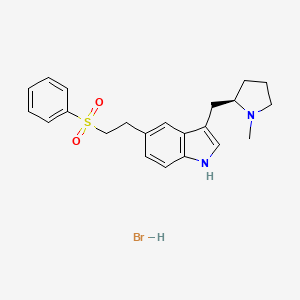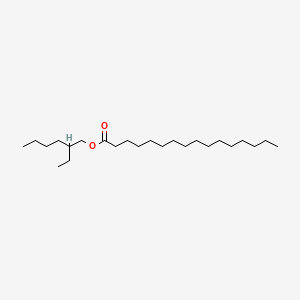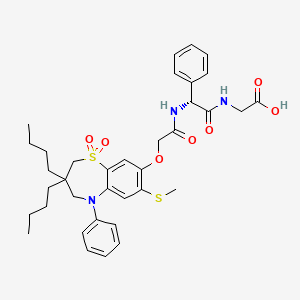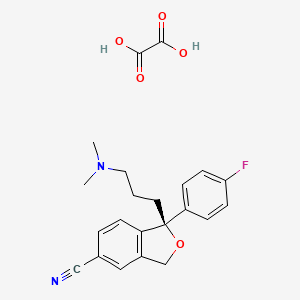
Escitalopram oxalate
Descripción general
Descripción
Escitalopram Oxalate, also known as Lexapro, is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs). These medicines work by increasing the activity of the chemical serotonin in the brain . It is used to treat depression and generalized anxiety disorder (GAD) .
Synthesis Analysis
Escitalopram Oxalate is synthesized from 5-cyanophthalide by twice grignard reaction, hydrolysis, the optical resolution with (+)-DTTA, cyclization, and then salification .
Molecular Structure Analysis
Escitalopram Oxalate is designated S-(+)-1-[3-(dimethylamino)propyl]-1-(p-fluorophenyl)-5-phthalancarbonitrile oxalate . The molecular formula is C20H21FN2O • C2H2O4 and the molecular weight is 414.40 .
Aplicaciones Científicas De Investigación
Management of Obsessive-Compulsive Disorder (OCD)
Escitalopram oxalate has been suggested by scientific studies to help reduce or manage symptoms of OCD, offering a potential therapeutic option for this condition .
Cancer Research
Recent studies have explored the use of escitalopram oxalate in cancer treatment. For instance, combined administration with nivolumab showed synergistic growth-inhibitory effects on liver cancer cells by inducing apoptosis .
Environmental Impact Studies
Research has been conducted on the photodegradation of escitalopram in surface waters, indicating its environmental persistence and potential ecological impacts .
Pharmaceutical Analysis
Escitalopram oxalate is analyzed in pharmaceutical formulations, such as film-coated tablets, to ensure quality and efficacy of the medication .
Antidepressant Mechanism Studies
As an SSRI, escitalopram’s mechanism of action is a subject of ongoing research to better understand its therapeutic effects and side-effect profile .
Mecanismo De Acción
Target of Action
Escitalopram oxalate, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons .
Mode of Action
Escitalopram oxalate binds with high affinity to the 5-HT binding site (orthosteric site) on the SERT . This binding prevents the reuptake of serotonin into the presynaptic neuron, thereby enhancing serotonergic activity . Escitalopram oxalate also differentiates itself from other SSRIs via allosteric action on its target . Through allosteric binding, escitalopram decreases its own dissociation rate from the orthosteric site on the SERT .
Biochemical Pathways
The primary biochemical pathway affected by escitalopram oxalate is the serotonergic system. This leads to an overall increase in serotonergic activity, which is believed to be the primary mechanism responsible for its observed superior efficacy and faster onset compared to other SSRIs .
Pharmacokinetics
Escitalopram oxalate exhibits linear pharmacokinetics, meaning that plasma levels increase proportionately and predictably with increased doses . Following oral administration, escitalopram is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life of escitalopram is about 27–33 hours, which is consistent with once-daily administration .
Result of Action
The molecular and cellular effects of escitalopram oxalate’s action include significant inhibition of the proliferation and invasive ability of certain cells . It also induces significant apoptotic cascades in some cells and autophagy in others . These effects are believed to contribute to its therapeutic efficacy in the treatment of depression and anxiety .
Action Environment
Additionally, the development of eco-friendly estimation methods for escitalopram oxalate suggests a growing awareness of the need to consider environmental factors in the use and analysis of this compound .
Safety and Hazards
Escitalopram Oxalate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046003 | |
| Record name | Escitalopram oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Escitalopram oxalate | |
CAS RN |
219861-08-2 | |
| Record name | Escitalopram oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219861-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Escitalopram oxalate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Escitalopram oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Escitalopram oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCITALOPRAM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Escitalopram oxalate functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on presynaptic neurons, effectively blocking the reuptake of serotonin from the synaptic cleft. [] This blockade leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. [, , , ]
A: While the precise mechanisms underlying escitalopram's antidepressant effects are not fully understood, increased serotonin levels are believed to influence various downstream pathways. These include modulation of mood, emotions, sleep, appetite, and cognitive functions. [, , , ]
A: The molecular formula of escitalopram oxalate is C20H21FN2O • C2H2O4, and its molecular weight is 414.4 g/mol. [, , ]
A: Yes, several studies utilize UV spectrophotometry for escitalopram oxalate analysis. Its maximum absorbance (λmax) has been reported at 238 nm in various solvent systems. [, , , , , , ] Infrared spectrometry has also been used to elucidate the structure of its degradation products. []
A: Escitalopram oxalate, the S-enantiomer of citalopram, exhibits higher potency and selectivity for SERT compared to the racemic mixture. [, , , ] This enhanced selectivity contributes to its favorable tolerability profile and milder adverse effect profile. [, , ]
A: Although escitalopram oxalate is available as an oxalate salt to improve solubility, research explores additional strategies to further enhance its bioavailability. One approach investigated the use of hydrotropic agents like niacinamide. Studies demonstrate that incorporating niacinamide can significantly increase the solubility and dissolution rate of escitalopram oxalate, suggesting its potential to improve bioavailability. []
A: Yes, researchers have explored developing fast-dissolving oral films containing escitalopram oxalate. [] This formulation aims to improve patient compliance, particularly among pediatric, geriatric, and mentally ill populations who may have difficulties swallowing conventional tablets. []
A: Following oral administration, escitalopram oxalate is well-absorbed, reaching peak plasma concentrations (Cmax) between 2.9 to 3.3 hours (Tmax). [, ] Its elimination half-life (t1/2) ranges from 35.34 to 38.8 hours, supporting once-daily dosing. [, ]
A: Studies suggest a slight accumulation of escitalopram oxalate following multiple doses. [] This accumulation is likely due to its long half-life, reaching steady-state concentrations after approximately one week of daily administration. []
A: Researchers have utilized rat C6 glioma cells as an in vitro model to study the potential anticancer properties of escitalopram oxalate. [] Results demonstrate concentration-dependent cytotoxic and apoptotic effects on these cells, suggesting a potential avenue for further research. []
A: While the provided papers do not directly investigate the efficacy of escitalopram oxalate in animal models, they discuss its use in a xenograft model to study its effects on glioblastoma growth. [] This model involved implanting human glioblastoma cells into mice and subsequently treating them with escitalopram oxalate. [] Results showed a reduction in tumor growth, highlighting its potential anti-tumor activity. []
A: Clinical trials have demonstrated the efficacy of escitalopram oxalate in treating major depressive disorder. Studies compared its efficacy to citalopram hydrobromide, finding no significant differences in clinical outcomes. [, ] These findings, along with its favorable safety profile, support its use as a first-line treatment option for depression. [, ]
A: High-performance liquid chromatography (HPLC) is frequently utilized for the analysis of escitalopram oxalate in both pharmaceutical formulations and biological samples. [, , , , , , , ] Researchers have developed and validated various HPLC methods using different columns, mobile phases, and detection techniques for accurate and sensitive quantification. [, , , , , , , ]
A: Dissolution testing plays a crucial role in assessing the in vitro release characteristics of escitalopram oxalate from its tablet formulation. [] A faster dissolution rate generally correlates with improved drug absorption and bioavailability. []
A: Escitalopram oxalate exhibits limited solubility in water, potentially influencing its dissolution rate and, subsequently, its bioavailability. [] Strategies like using hydrotropic agents aim to enhance its solubility, thereby improving its overall therapeutic efficacy. []
A: Method validation is a crucial step in ensuring the reliability and accuracy of analytical results. For escitalopram oxalate, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability during method validation. [, , , , ] Compliance with guidelines set by organizations like the International Conference on Harmonization (ICH) is essential to meet the regulatory requirements for pharmaceutical analysis. [, , , , ]
A: Initially developed as the S-enantiomer of citalopram, escitalopram oxalate gained recognition for its improved selectivity for SERT, leading to potentially greater efficacy and a more favorable side effect profile. [, , , ] Clinical trials further solidified its position as an effective treatment option for major depressive disorder. [, ] Ongoing research continues to explore its potential benefits in other conditions, such as anxiety disorders and even certain types of cancer. [, ]
A: The investigation of escitalopram oxalate's properties and applications has encouraged a multidisciplinary approach involving contributions from pharmaceutical sciences, medicinal chemistry, pharmacology, and clinical research. [, , , , ] For instance, collaborative efforts between pharmaceutical scientists and medicinal chemists have led to the development of novel formulations like fast-dissolving films, aiming to optimize drug delivery and patient compliance. [] Furthermore, ongoing research exploring escitalopram oxalate's potential anticancer properties highlights the synergistic potential extending beyond its traditional role as an antidepressant. [] Such cross-disciplinary collaborations are crucial for advancing our understanding of this molecule and unlocking its full therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



